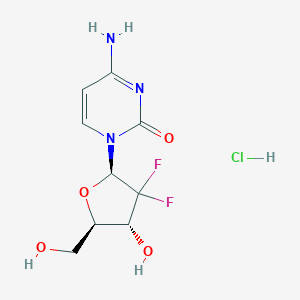

Gemcitabine hydrochloride

Vue d'ensemble

Description

Le chlorhydrate de gemcitabine est un médicament de chimiothérapie utilisé pour traiter divers types de cancer, notamment le cancer du sein, le cancer du poumon non à petites cellules, le cancer de l'ovaire et le cancer du pancréas . Il s'agit d'un analogue nucléosidique qui imite l'un des blocs de construction de l'ARN et de l'ADN, perturbant la capacité des cellules à fabriquer de l'ADN et des protéines, ralentissant ainsi ou arrêtant la croissance des cellules cancéreuses .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La préparation du chlorhydrate de gemcitabine implique plusieurs étapes. Initialement, la cytidine est utilisée comme matière première pour préparer la 3',5' et la N-cytidine protégée. Cet intermédiaire est ensuite oxydé pour obtenir la 2'-céto-cytidine. L'étape finale implique une désoxydation catalytique et une bifluorination à l'aide d'un nouveau réactif de fluorination par désoxydation efficace . Une autre méthode implique la préparation du 2-désoxy-D-érythro-2,2-difluoro-ribofurannose-3,5-dibenzoate, suivie d'une réduction et d'une purification par des techniques de chromatographie et de cristallisation .

Méthodes de production industrielle

La production industrielle du chlorhydrate de gemcitabine implique généralement une synthèse à grande échelle utilisant les méthodes mentionnées ci-dessus. Le processus est optimisé pour garantir une pureté et un rendement élevés, répondant aux exigences de la pharmacopée .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de gemcitabine subit plusieurs types de réactions chimiques, notamment la phosphorylation, la désamination et l'incorporation dans l'ADN.

Réactifs et conditions courantes

Désamination : La cytidine désaminase convertit la gemcitabine en sa forme inactive, la 2',2'-difluorodésoxyuridine.

Principaux produits formés

Les principaux produits formés à partir de ces réactions sont le diphosphate de gemcitabine et le triphosphate de gemcitabine, qui sont les métabolites actifs qui exercent les effets anticancéreux du composé .

Applications de la recherche scientifique

Le chlorhydrate de gemcitabine est largement utilisé dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En médecine, il est utilisé comme agent chimiothérapeutique pour traiter divers cancers . En chimie, il sert de composé modèle pour étudier les analogues nucléosidiques et leurs interactions avec les enzymes . En biologie, il est utilisé pour étudier les mécanismes de la synthèse et de la réparation de l'ADN . Dans l'industrie, le chlorhydrate de gemcitabine est utilisé dans le développement de nanomédicaments et de systèmes d'administration ciblée de médicaments .

Mécanisme d'action

Le chlorhydrate de gemcitabine exerce ses effets en imitant les blocs de construction de l'ARN et de l'ADN. Après son absorption dans les cellules malignes, il est phosphorylé par la désoxycytidine kinase pour former le monophosphate de gemcitabine, qui est ensuite converti en diphosphate de gemcitabine et en triphosphate de gemcitabine . Ces métabolites actifs inhibent la ribonucléotide réductase, réduisant ainsi le pool de désoxynucléotides disponibles pour la synthèse de l'ADN. De plus, le triphosphate de gemcitabine est incorporé dans l'ADN, provoquant une terminaison de chaîne et l'apoptose des cellules cancéreuses .

Applications De Recherche Scientifique

Pancreatic Cancer

Gemcitabine is the first-line treatment for patients with locally advanced or metastatic pancreatic adenocarcinoma. Clinical trials have demonstrated its effectiveness, with objective response rates ranging from 5% to 12% and median survival times between 3.9 to 6.3 months when used as monotherapy .

Non-Small Cell Lung Cancer (NSCLC)

In combination with cisplatin, gemcitabine is indicated for the first-line treatment of inoperable NSCLC. Studies show improved response rates compared to monotherapy, with significant survival benefits noted in advanced stages .

Breast Cancer

Gemcitabine is utilized in combination with paclitaxel for treating metastatic breast cancer that has progressed after anthracycline therapy. The combination therapy has shown promising results in improving patient outcomes .

Ovarian Cancer

In cases of advanced ovarian cancer that relapsed at least six months post-platinum therapy, gemcitabine combined with carboplatin has been effective, showcasing improved response rates and survival outcomes .

Data Table: Summary of Clinical Indications and Efficacy

| Cancer Type | Treatment Regimen | Objective Response Rate | Median Survival Time |

|---|---|---|---|

| Pancreatic Cancer | Gemcitabine (monotherapy) | 5% - 12% | 3.9 - 6.3 months |

| Non-Small Cell Lung Cancer | Gemcitabine + Cisplatin | Improved vs monotherapy | Not specified |

| Metastatic Breast Cancer | Gemcitabine + Paclitaxel | Not specified | Not specified |

| Advanced Ovarian Cancer | Gemcitabine + Carboplatin | Improved | Not specified |

Case Studies

Several case studies have documented the efficacy of gemcitabine in various settings:

- A study involving patients with advanced pancreatic cancer demonstrated that prolonged infusion times enhance the antitumor activity of gemcitabine compared to higher doses administered over shorter periods .

- Another clinical trial assessed gemcitabine's effects on NSCLC patients, revealing that combination therapy significantly improved overall survival compared to single-agent treatments .

Mécanisme D'action

Gemcitabine hydrochloride exerts its effects by mimicking the building blocks of RNA and DNA. After uptake into malignant cells, it is phosphorylated by deoxycytidine kinase to form gemcitabine monophosphate, which is then converted to gemcitabine diphosphate and gemcitabine triphosphate . These active metabolites inhibit ribonucleotide reductase, reducing the pool of deoxynucleotides available for DNA synthesis. Additionally, gemcitabine triphosphate is incorporated into DNA, causing chain termination and apoptosis of cancer cells .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de gemcitabine est similaire à d'autres analogues nucléosidiques tels que la cytarabine et la fludarabine. Il a un spectre d'activité antitumorale plus large que la cytarabine et est plus efficace dans le traitement des tumeurs solides . Contrairement à la fludarabine, qui est principalement utilisée pour les tumeurs malignes hématologiques, le chlorhydrate de gemcitabine est efficace contre une variété de tumeurs solides . D'autres composés similaires comprennent la 2',2'-difluorodésoxycytidine et la 2'-désoxy-2',2'-difluorocytidine .

Le chlorhydrate de gemcitabine se distingue par son mécanisme d'action unique et son large spectre d'activité, ce qui en fait un agent chimiothérapeutique précieux dans le traitement de divers cancers.

Activité Biologique

Gemcitabine hydrochloride, a deoxycytidine analog, is a potent chemotherapeutic agent widely used in the treatment of various cancers, particularly pancreatic cancer. Its biological activity primarily stems from its ability to inhibit DNA synthesis, leading to cell death in rapidly dividing tumor cells. This article delves into the mechanisms, efficacy, and clinical applications of this compound, supported by data from case studies and research findings.

Gemcitabine is metabolized intracellularly to its active forms: gemcitabine monophosphate (dFdCMP), gemcitabine diphosphate (dFdCDP), and gemcitabine triphosphate (dFdCTP). The mechanism of action involves several key processes:

- Inhibition of DNA Synthesis : dFdCTP competes with deoxycytidine triphosphate (dCTP) for incorporation into DNA. Its incorporation leads to chain termination during DNA replication due to its structural differences from dCTP .

- Inhibition of Ribonucleotide Reductase : dFdCDP inhibits ribonucleotide reductase, reducing the pool of available nucleotides necessary for DNA synthesis, thereby enhancing the efficacy of gemcitabine .

- Induction of Apoptosis : The incorporation of dFdCTP into DNA triggers cellular pathways that lead to apoptosis, particularly in cancer cells that are highly proliferative .

Biological Activity in Cancer Treatment

Gemcitabine is utilized in treating various malignancies, including:

- Pancreatic Cancer : It is a standard treatment option for advanced pancreatic cancer, often combined with other agents like cisplatin or S-1. Clinical trials indicate that gemcitabine monotherapy can yield objective response rates ranging from 5% to 12% and median survival durations between 3.9 to 6.3 months .

- Non-Small Cell Lung Cancer (NSCLC) : Gemcitabine has demonstrated efficacy in NSCLC, with response rates between 18% and 26% in clinical settings .

- Bladder Cancer : In combination with cisplatin, gemcitabine has shown promise in treating invasive bladder urothelial carcinoma .

Clinical Studies and Findings

Several studies have highlighted the effectiveness and safety profile of gemcitabine:

- Randomized Controlled Trials : A study comparing gemcitabine plus S-1 versus gemcitabine alone in elderly patients with pancreatic cancer showed improved overall survival rates, indicating potential benefits of combination therapies .

- Phase II Trials : Trials involving gemcitabine in metastatic breast cancer reported response rates between 13% and 42%, with median survival durations ranging from 11.5 to 17.8 months .

- Resistance Mechanisms : Research has also focused on developing gemcitabine-resistant cancer cell lines to understand resistance mechanisms better and improve therapeutic strategies .

Data Table: Summary of Clinical Efficacy

| Cancer Type | Treatment Regimen | Objective Response Rate (%) | Median Survival (Months) |

|---|---|---|---|

| Pancreatic Cancer | Gemcitabine Monotherapy | 5 - 12 | 3.9 - 6.3 |

| Non-Small Cell Lung Cancer | Gemcitabine + Cisplatin | 18 - 26 | 6.2 - 12.3 |

| Metastatic Breast Cancer | Gemcitabine Alone or Combination | 13 - 42 | 11.5 - 17.8 |

| Bladder Cancer | Gemcitabine + Cisplatin | 20 - 28 | Not specified |

| Advanced Ovarian Cancer | Gemcitabine | 57.1 | 24 |

Case Studies

- Case Study on Combination Therapy : A patient with advanced pancreatic cancer treated with a combination of gemcitabine and S-1 showed significant tumor reduction and improved quality of life compared to historical data on gemcitabine alone.

- Resistance Study : A study established a human NSCLC line resistant to gemcitabine, revealing insights into altered metabolic pathways that could inform future therapeutic approaches and combination strategies.

Propriétés

IUPAC Name |

4-amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N3O4.ClH/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17;/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17);1H/t4-,6-,7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKKDEIYWILRZIA-OSZBKLCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClF2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

95058-81-4, 103882-84-4 | |

| Record name | Gemcitabine hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122111039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3047849 | |

| Record name | 2'-Deoxy-2',2'-difluorocytidine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122111-03-9 | |

| Record name | Gemcitabine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122111-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gemcitabine hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122111039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Deoxy-2',2'-difluorocytidine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cytidine, 2'-deoxy-2',2'-difluoro-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.693 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GEMCITABINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U347PV74IL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Gemcitabine Hydrochloride exert its anti-tumor activity?

A1: this compound is a nucleoside analog that acts as an anti-metabolite, disrupting DNA synthesis and cell division. [, , , ] After entering cells, it undergoes phosphorylation to become its active metabolites, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP). [, ] dFdCDP inhibits ribonucleotide reductase, an enzyme crucial for DNA synthesis, by depleting deoxyribonucleotide pools. [, ] dFdCTP gets incorporated into DNA strands, causing chain termination and triggering apoptosis (programmed cell death). [, ]

Q2: Does chemotherapy with this compound induce resistance mechanisms in cancer cells?

A2: Yes, resistance to this compound can emerge through various mechanisms. [, ] One prominent mechanism is the upregulation of nuclear factor-κB (NF-κB), an anti-apoptotic transcriptional regulator. [] Inhibition of NF-κB was found to enhance this compound's antitumor activity in a colorectal cancer cell line. []

Q3: What is the molecular formula and weight of this compound?

A3: this compound has a molecular formula of C9H11F2N3O4.HCl and a molecular weight of 299.66 g/mol. []

Q4: What factors can affect the stability of this compound in solution?

A5: this compound exhibits good stability under acidic conditions but degrades rapidly in strongly alkaline environments. [, ] Research indicates that it undergoes anomerization in 0.1 N NaOH at 40°C, with approximately 72% of the initial this compound remaining after four weeks. [] This anomerization, unusual under basic conditions, has been confirmed through the characterization of the isolated alpha-anomer using NMR and mass spectrometry. []

Q5: What are some strategies for improving the bioavailability and efficacy of this compound?

A6: Due to its poor oral bioavailability (9%) and short half-life, various strategies are explored for enhancing this compound delivery. [, ] Solid lipid nanoparticles (SLNs) have shown promise in enhancing bioavailability and sustaining drug release. [, , ] Other approaches include liposomal formulations, [, ] polymeric nanoparticles, [, ] and in situ gelling systems. [] These strategies aim to protect the drug from rapid metabolism, improve its pharmacokinetic profile, and achieve targeted delivery to tumor sites.

Q6: How do the physicochemical properties of nanoparticles affect this compound encapsulation and release?

A7: Studies comparing this compound-loaded liposomes and PLGA nanoparticles revealed that while PEGylated nanoparticles and liposomes can achieve similar sizes (around 200 nm), encapsulation efficiency is significantly impacted by the carrier type. [] PEGylated liposomes demonstrated 1.4 times higher encapsulation efficiency compared to PEGylated nanoparticles. [] This highlights the importance of optimizing formulation variables to achieve desired drug loading and release profiles.

Q7: What are the in vitro and in vivo effects of combining this compound with other chemotherapeutic agents?

A8: Studies have explored the synergistic effects of this compound with other chemotherapeutic agents. In vitro studies on Panc-1 cells demonstrated that combining this compound with the PI3K inhibitor LY294002 and ionizing radiation effectively inhibits cell migration, vasculogenic mimicry (VM) formation, and reduces MMP-2 mRNA expression. [, ] These findings were further supported by in vivo studies using orthotopic Panc-1 xenografts, indicating the potential of this combined therapeutic regimen for pancreatic cancer treatment. [, ]

Q8: Has this compound shown efficacy in treating specific types of cancer?

A9: this compound is considered a first-line treatment for pancreatic cancer. [] A case report highlights the successful treatment of pancreatic tail cancer with peritoneal carcinosis using this compound, resulting in tumor reduction, improved cancer cachexia, and prolonged survival. [] Clinical studies have also demonstrated its efficacy in treating metastatic breast cancer, both as a single agent and in combination with other chemotherapeutic agents. [, ]

Q9: What analytical techniques are commonly employed for the characterization and quantification of this compound?

A10: High-performance liquid chromatography (HPLC) is widely used for the determination of this compound and its related substances in various matrices. [, , , , , , , ] Other techniques include gas chromatography (GC) for residual solvent analysis, [] ion chromatography for total fluorine determination, [] and potentiometric titration for assay determination. []

Q10: How is the quality of this compound for Injection assured?

A11: Quality control measures for this compound for Injection include sterility testing, [] bacterial endotoxin testing, [, ] and validation of analytical methods to ensure accuracy, precision, and specificity in characterizing and quantifying the drug and its impurities. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.